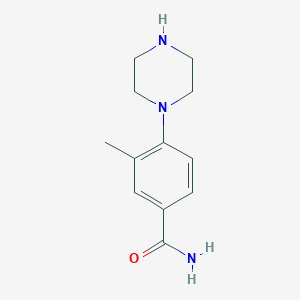

3-Methyl-4-(piperazin-1-yl)benzamide

Description

3-Methyl-4-(piperazin-1-yl)benzamide is a benzamide derivative featuring a piperazine ring substituted at the 4-position of the benzamide core. This scaffold is commonly explored in medicinal chemistry due to its versatility in modulating biological targets, particularly kinases and receptors. Piperazine-containing compounds are known for their ability to enhance solubility and bioavailability while enabling diverse intermolecular interactions (e.g., hydrogen bonding, π-stacking) with target proteins .

Properties

IUPAC Name |

3-methyl-4-piperazin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-8-10(12(13)16)2-3-11(9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCBANRWHHDGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperazin-1-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-methyl-4-nitrobenzoic acid and piperazine.

Reduction: The nitro group of 3-methyl-4-nitrobenzoic acid is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amide Formation: The resulting 3-methyl-4-aminobenzoic acid is then reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form 3-Methyl-4-(piperazin-1-yl)benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the reduction step and large-scale coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: 3-Methyl-4-(piperazin-1-yl)benzoic acid.

Reduction: 3-Methyl-4-(piperazin-1-yl)benzylamine.

Substitution: N-alkylated derivatives of 3-Methyl-4-(piperazin-1-yl)benzamide.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development

3-Methyl-4-(piperazin-1-yl)benzamide serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. The compound's ability to form hydrogen bonds and hydrophobic interactions with proteins makes it a valuable candidate for drug design.

Therapeutic Potential

Research indicates that derivatives of this compound exhibit promising therapeutic effects, particularly in oncology and infectious diseases. For instance, studies have shown its potential as an anticancer agent, inhibiting the proliferation of cancer cell lines such as MCF-7 and HCT116 through mechanisms involving apoptosis and cell cycle arrest.

Anticancer Activity

In vitro studies reveal that 3-Methyl-4-(piperazin-1-yl)benzamide can effectively inhibit cancer cell growth. The following table summarizes its activity against selected cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | G1 phase arrest, apoptosis |

| HCT116 | 2.41 | Apoptosis via caspase activation |

These findings suggest that the compound may induce apoptosis through caspase activation, highlighting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against Mycobacterium tuberculosis. Preliminary studies suggest that it exhibits low micromolar IC50 values, indicating potential as an anti-tubercular agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the significance of specific functional groups in enhancing biological activity. Modifications to the piperazine ring and benzamide core can substantially influence potency and selectivity against various biological targets. Key findings include:

- Substitution Patterns: Electron-withdrawing groups at specific positions on the aromatic ring enhance biological activity.

- Piperazine Variants: Alterations in the piperazine substituents can lead to significant changes in receptor affinity and selectivity .

Case Studies

Several case studies have explored the therapeutic potential of 3-Methyl-4-(piperazin-1-yl)benzamide:

Cancer Cell Line Studies

In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a notable reduction in cell viability and induction of apoptosis, supporting its candidacy as an anticancer agent.

Tuberculosis Models

In vivo models evaluating anti-tubercular activity showed that derivatives based on this compound exhibited promising results with low cytotoxicity towards human cells while effectively inhibiting Mycobacterium tuberculosis growth.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core can also interact with various enzymes, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The benzamide-piperazine scaffold is shared across multiple compounds, but substituents on the benzamide core and piperazine ring critically influence biological activity and physicochemical properties. Key comparisons include:

Key Observations :

- Benzamide Modifications: Electron-withdrawing groups (e.g., sulfonamide in CDD-1431) enhance target affinity by stabilizing charge interactions, while bulky groups (e.g., quinoline in D9) may improve selectivity via steric effects .

- Piperazine Flexibility : Substitutions on the piperazine nitrogen (e.g., sulfonyl in , carbonyl in ) alter conformational stability and binding kinetics. For example, the methylene linker in compound 4a () allows optimal orientation for hydrogen bonding with residues like Ile360 and Asp381 .

Physicochemical Properties

- Solubility : Hydroxybenzamide derivatives (e.g., D6–D12) exhibit improved aqueous solubility due to polar hydroxy groups, whereas sulfonamide-containing compounds (e.g., CDD-1431) balance lipophilicity and solubility .

- LogP : The target compound’s calculated LogP (~1.5) is lower than bromophenyl-sulfonyl analogs (LogP ~3.2 for ), indicating fewer membrane permeability challenges.

Research Findings and Implications

- Structure-Activity Relationships (SAR): Piperazine substitutions (e.g., methyl, sulfonyl) enhance target engagement by optimizing steric and electronic interactions . Bulky aromatic systems (e.g., quinoline in D9) improve selectivity but may reduce metabolic stability .

- Synthetic Feasibility : Buchwald–Hartwig coupling () and palladium-catalyzed reactions () are common for introducing piperazine and aryl groups, enabling scalable synthesis .

Biological Activity

3-Methyl-4-(piperazin-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data from various studies.

Chemical Structure and Properties

3-Methyl-4-(piperazin-1-yl)benzamide is characterized by a benzamide structure with a piperazine substituent. The molecular formula is , and its systematic name reflects its structural components, which include a methyl group at the 3-position of the benzene ring and a piperazine moiety.

Biological Activity Overview

The biological activities of 3-Methyl-4-(piperazin-1-yl)benzamide include:

- Antitumor Activity : Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential as an antibacterial agent.

- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes, contributing to its antithrombotic effects.

Antitumor Activity

Research indicates that 3-Methyl-4-(piperazin-1-yl)benzamide has notable antitumor effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| K-562 (Leukemia) | <10 |

| MCF-7 (Breast Cancer) | 18 |

| PC-3 (Prostate Cancer) | 25 |

These results highlight the compound's potential as a therapeutic agent in oncology, particularly against leukemia and breast cancer .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that it exhibited moderate antibacterial activity against several strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These findings suggest that 3-Methyl-4-(piperazin-1-yl)benzamide could be developed further as an antibacterial agent .

The biological activity of 3-Methyl-4-(piperazin-1-yl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of factor Xa, contributing to its antithrombotic properties. This mechanism is crucial for developing treatments for thromboembolic disorders .

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis. This was evidenced by increased levels of cleaved PARP and phosphorylated H2AX in treated cells .

- Interaction with Kinase Pathways : Its structural features allow it to interact with various kinase pathways, enhancing its efficacy against resistant cancer cell lines .

Case Studies and Research Findings

Recent studies have elaborated on the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the piperazine moiety significantly affect biological activity. For example:

Q & A

Basic: What are the common synthetic routes for 3-Methyl-4-(piperazin-1-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from substituted benzamides and piperazine derivatives. Key steps include:

- Amide bond formation : Coupling 3-methyl-4-aminobenzoic acid with piperazine using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or DMF .

- Intermediate purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization ensures purity.

- Characterization : Intermediates are validated via H/C NMR (e.g., δ 2.34 ppm for methyl groups, δ 167.3 ppm for carbonyl carbons) and LC-MS (e.g., [M+H] peaks matching theoretical masses) .

Basic: Which analytical techniques are critical for confirming the structural integrity of 3-Methyl-4-(piperazin-1-yl)benzamide?

- Spectroscopy : High-resolution NMR identifies regiochemistry (e.g., aromatic protons at δ 6.27–7.74 ppm) and piperazine ring conformation (e.g., splitting patterns for N-CH groups) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 273.3 [M+H]) and detects impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and resolve stereoisomers .

Advanced: How can computational modeling optimize reaction conditions for synthesizing derivatives of 3-Methyl-4-(piperazin-1-yl)benzamide?

- Quantum chemical calculations : Tools like Gaussian or ORCA predict transition states and activation energies for piperazine substitution reactions .

- AI-driven optimization : Platforms like COMSOL Multiphysics simulate solvent effects (e.g., DMF vs. THF) and catalyst loading to maximize yield .

- Reaction path screening : Machine learning algorithms prioritize synthetic routes with minimal byproducts (e.g., <5% impurity thresholds) .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., IC50_{50}50 variability) for this compound?

- Experimental design : Use factorial design (e.g., 2 factorial) to isolate variables like pH, temperature, and cell line variability .

- Dose-response validation : Repeat assays in triplicate using standardized protocols (e.g., ATP-based viability assays) and apply ANOVA to identify outliers .

- Target validation : Confirm binding specificity via SPR (surface plasmon resonance) or competitive ELISA to rule off-target effects .

Basic: What standard pharmacological assays are used to evaluate 3-Methyl-4-(piperazin-1-yl)benzamide?

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™) quantify IC values .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells assess selectivity indices (SI >10 for therapeutic potential) .

- Pharmacokinetics : In vitro microsomal stability tests (e.g., rat liver microsomes) predict metabolic clearance rates .

Advanced: What strategies improve yield in piperazine-functionalized benzamide syntheses?

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to ethers .

- Catalyst screening : Pd/C or Ni catalysts accelerate reductive amination steps (e.g., reducing nitro to amine intermediates) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for piperazine coupling steps .

Basic: How is 3-Methyl-4-(piperazin-1-yl)benzamide utilized as an analytical reference standard?

- Calibration : Prepare serial dilutions (0.1–100 µg/mL) for HPLC-UV calibration curves (λ = 254 nm) to quantify batch purity .

- Impurity profiling : Compare retention times against known impurities (e.g., des-methyl analogs) using validated USP methods .

Advanced: What methodologies identify and quantify impurities in piperazine-containing benzamides?

- LC-HRMS : Resolves isobaric impurities (e.g., N-oxide vs. des-methyl variants) with mass accuracy <2 ppm .

- Forced degradation studies : Expose compounds to heat (40°C), acid (0.1M HCl), or light (ICH Q1B) to simulate stability profiles .

- NMR spiking : Add suspected impurities (e.g., 4-methylpiperazine) to confirm peak assignments in H spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.